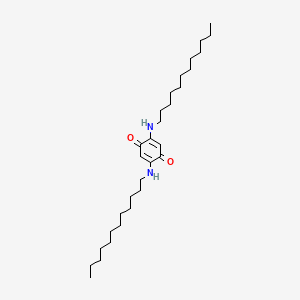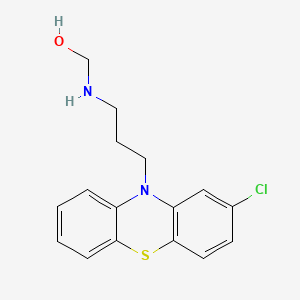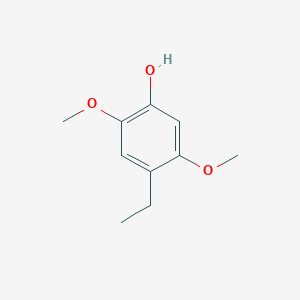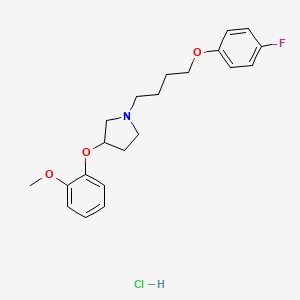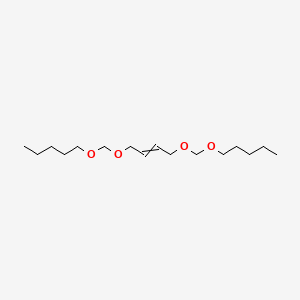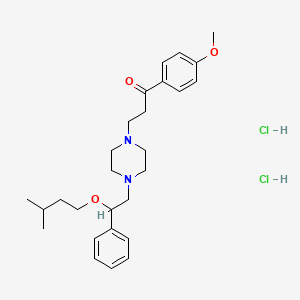
3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)-4'-methoxypropiophenone dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)-4’-methoxypropiophenone dihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a phenethyl group, and a methoxypropiophenone moiety, making it a versatile molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)-4’-methoxypropiophenone dihydrochloride typically involves multiple steps:
Formation of the Phenethyl Intermediate: The initial step involves the alkylation of 4-hydroxyphenethylamine with isopentyl bromide in the presence of a base such as potassium carbonate to form the isopentyloxyphenethylamine intermediate.
Piperazine Ring Formation: The intermediate is then reacted with 1-boc-piperazine under reflux conditions to form the protected piperazine derivative.
Methoxypropiophenone Addition: The protected piperazine derivative is then coupled with 4’-methoxypropiophenone using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Deprotection and Hydrochloride Formation: The final step involves the removal of the boc protecting group using an acid such as trifluoroacetic acid, followed by the formation of the dihydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the methoxypropiophenone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 4’-methoxybenzoic acid or 4’-methoxybenzaldehyde.
Reduction: Formation of 4’-methoxyphenethyl alcohol.
Substitution: Introduction of various functional groups such as amines or thiols at the phenethyl or piperazine positions.
科学研究应用
3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)-4’-methoxypropiophenone dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and phenethyl group are known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxypropiophenone moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- 3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)-4’-methoxyacetophenone
- 3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)-4’-methoxybenzophenone
Uniqueness
The unique combination of the piperazine ring, phenethyl group, and methoxypropiophenone moiety in 3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)-4’-methoxypropiophenone dihydrochloride provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
21263-39-8 |
|---|---|
分子式 |
C27H40Cl2N2O3 |
分子量 |
511.5 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-3-[4-[2-(3-methylbutoxy)-2-phenylethyl]piperazin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C27H38N2O3.2ClH/c1-22(2)14-20-32-27(24-7-5-4-6-8-24)21-29-18-16-28(17-19-29)15-13-26(30)23-9-11-25(31-3)12-10-23;;/h4-12,22,27H,13-21H2,1-3H3;2*1H |
InChI 键 |
QVNMLYBMNOVYCR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOC(CN1CCN(CC1)CCC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




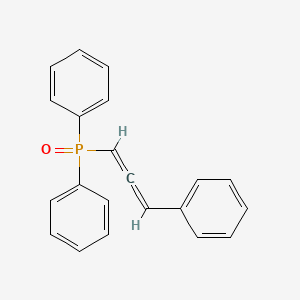
![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)
